2-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c18-16-9-5-4-8-14(16)11-17(21)19-12-15(20)10-13-6-2-1-3-7-13/h1-9,15,20H,10-12H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUHWDZJPPDAQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)CC2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with N-(2-hydroxy-3-phenylpropyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Synthesis:
2-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide serves as an important intermediate in the synthesis of more complex molecules. It can undergo several chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic chemists.
Types of Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxy group oxidation to form ketones | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |
| Reduction | Carbonyl group reduction to form amines | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) |
| Substitution | Chlorine atom substitution with nucleophiles | Sodium methoxide (NaOCH₃), Potassium cyanide (KCN) |
These reactions allow for the development of novel compounds with potential applications in pharmaceuticals and materials science.
Biological Research Applications
Enzyme Inhibition Studies:
Research has indicated that this compound may exhibit properties that inhibit specific enzymes. For instance, studies have focused on its interaction with lysosomal phospholipase A2, which is crucial for understanding drug-induced phospholipidosis .
Case Study: Inhibition of Lysosomal Phospholipase A2
- Objective: To evaluate the compound's inhibitory effects on lysosomal phospholipase A2.
- Findings: The compound displayed significant inhibition at concentrations less than 1 mM, suggesting potential therapeutic implications in drug development .
Medicinal Chemistry Applications
Therapeutic Potential:
The compound is under investigation for its potential anti-inflammatory and analgesic properties. Its structural features may confer unique pharmacological activities that could be harnessed for therapeutic use.
Industrial Applications
Material Development:
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its ability to participate in various chemical reactions makes it a valuable component in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(2-hydroxy-3-methylpropyl)acetamide
- 2-(2-chlorophenyl)-N-(2-hydroxy-3-ethylpropyl)acetamide
- 2-(2-chlorophenyl)-N-(2-hydroxy-3-butylpropyl)acetamide
Uniqueness
2-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide is unique due to the presence of the phenyl group in the hydroxypropyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Biological Activity
Overview
2-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. The compound's structure features a chlorophenyl group and a hydroxy-3-phenylpropyl moiety, which contribute to its biological interactions.
IUPAC Name : this compound
Molecular Formula : C17H18ClNO2
CAS Number : 1396870-89-5
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play crucial roles in neurotransmission. Inhibition of these enzymes can increase acetylcholine levels, potentially benefiting conditions like Alzheimer's disease.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antimicrobial Studies
A study focusing on the antimicrobial efficacy of related chloroacetamides demonstrated that compounds with similar structures were effective against Gram-positive bacteria, with varying effectiveness against Gram-negative bacteria and fungi. The presence of a halogenated phenyl ring was associated with enhanced lipophilicity, facilitating cellular penetration and antimicrobial action .
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| This compound | Effective | Moderate | Effective |
| Control Compound A | Highly Effective | Less Effective | Moderate |
| Control Compound B | Effective | Effective | Less Effective |
Anti-inflammatory Studies
Research has indicated that the compound may also exhibit anti-inflammatory properties. It is hypothesized that it could modulate signaling pathways related to inflammation, potentially impacting conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
- A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited AChE and BChE activity in vitro, suggesting potential therapeutic applications in neurodegenerative diseases.
- Antimicrobial Efficacy Testing :
- Quantitative Structure-Activity Relationship (QSAR) :
Q & A
Q. What are the optimal synthetic routes for 2-(2-chlorophenyl)-N-(2-hydroxy-3-phenylpropyl)acetamide, and how can reaction yields be improved?
Methodological Answer: Synthesis of chloroacetamide derivatives typically involves C-amidoalkylation or nucleophilic substitution reactions. For example, analogous compounds like 2-chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide are synthesized via Friedel-Crafts alkylation using aromatic substrates and chloroacetyl chloride . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalyst choice : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
Statistical Design of Experiments (DoE) methods, such as factorial designs, can systematically identify critical variables (e.g., stoichiometry, reaction time) to maximize yields .
Q. How should researchers characterize the structural and functional properties of this compound?
Methodological Answer: Comprehensive characterization requires a multi-technique approach:
- Infrared (IR) spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and hydroxyl (O-H, ~3200–3600 cm⁻¹) groups .
- NMR spectroscopy : ¹H and ¹³C NMR can resolve the chlorophenyl, hydroxypropyl, and acetamide moieties. For example, the hydroxy group’s proton typically appears as a broad singlet at δ 4.5–5.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using C18 columns with UV detection at 220–260 nm .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and selectivity of this compound in novel reactions?
Methodological Answer: Quantum chemical calculations (e.g., Density Functional Theory, DFT) model reaction pathways and transition states. For instance:
- Reaction path searches : Identify intermediates and energy barriers for amide bond formation or hydrolysis .
- Solvent effects : Use implicit solvent models (e.g., COSMO-RS) to simulate polarity-dependent reactivity .
Pair computational predictions with experimental validation (e.g., kinetic studies) to refine accuracy. ICReDD’s integrated approach demonstrates how computational data narrows optimal reaction conditions, reducing trial-and-error experimentation .
Q. How can researchers resolve contradictions in reported bioactivity or stability data for this compound?
Methodological Answer: Discrepancies often arise from variations in:
- Experimental conditions : pH, temperature, or solvent polarity (e.g., hydrolysis rates differ in aqueous vs. organic media).
- Analytical methods : Compare results across techniques (e.g., HPLC vs. LC-MS for degradation product identification) .
Systematic meta-analysis of published data, coupled with controlled replication studies, isolates variables causing contradictions. For example, conflicting stability profiles may stem from trace impurities in synthesis batches, detectable via mass spectrometry .
Q. What advanced reactor designs enhance scalability while maintaining product integrity?
Methodological Answer: Scale-up requires balancing heat/mass transfer and reaction kinetics:
- Microreactors : Improve mixing efficiency for exothermic amidation reactions.
- Membrane reactors : Separate byproducts in real-time (e.g., HCl removal during chloroacetamide synthesis) .
Process simulation tools (e.g., Aspen Plus) model reactor performance under different flow rates and temperatures, identifying bottlenecks before pilot-scale trials .
Q. How do steric and electronic effects influence the compound’s interaction with biological targets?
Methodological Answer:
- Steric hindrance : The 2-chlorophenyl group may restrict binding to enzyme active sites. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities .
- Electronic effects : Electron-withdrawing chlorine atoms polarize the acetamide group, enhancing hydrogen-bonding potential. Spectroscopic titration (e.g., UV-Vis) quantifies binding constants with target proteins .
Q. What strategies mitigate side reactions during functionalization of the hydroxypropyl group?
Methodological Answer:
- Protecting groups : Temporarily shield the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during alkylation or acylation .
- Catalytic selectivity : Use transition-metal catalysts (e.g., Pd) for regioselective modifications.
Monitor reaction progress via thin-layer chromatography (TLC) to detect side products early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
